molecular formula C10H17N5 B2769415 1-Piperazineethanamine, 4-(2-pyrimidinyl)- CAS No. 30194-68-4

1-Piperazineethanamine, 4-(2-pyrimidinyl)-

Cat. No.: B2769415
CAS No.: 30194-68-4
M. Wt: 207.281
InChI Key: OLUDVIDIIXEFIB-UHFFFAOYSA-N
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Description

1-Piperazineethanamine, 4-(2-pyrimidinyl)- is a chemical compound with the molecular formula C10H16N4 It is known for its unique structure, which includes a piperazine ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazineethanamine, 4-(2-pyrimidinyl)- typically involves the reaction of piperazine with a pyrimidine derivative. One common method is the nucleophilic substitution reaction where piperazine reacts with 2-chloropyrimidine under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 1-Piperazineethanamine, 4-(2-pyrimidinyl)- may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-Piperazineethanamine, 4-(2-pyrimidinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated compounds, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

1-Piperazineethanamine, 4-(2-pyrimidinyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

    1-Piperazineethanamine, 4-(2-pyridinyl)-: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    1-Piperazineethanamine, 4-(2-pyrazinyl)-: Contains a pyrazine ring instead of a pyrimidine ring.

    1-Piperazineethanamine, 4-(2-pyridazinyl)-: Features a pyridazine ring in place of the pyrimidine ring.

Uniqueness

1-Piperazineethanamine, 4-(2-pyrimidinyl)- is unique due to the presence of the pyrimidine ring, which imparts distinct chemical and biological properties. The pyrimidine ring can participate in hydrogen bonding and other interactions, making this compound particularly interesting for medicinal chemistry and drug design.

Properties

IUPAC Name

2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5/c11-2-5-14-6-8-15(9-7-14)10-12-3-1-4-13-10/h1,3-4H,2,5-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUDVIDIIXEFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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